molecular formula C14H11N3 B7763056 1-Styryl-1H-benzo[d][1,2,3]triazole CAS No. 111198-10-8

1-Styryl-1H-benzo[d][1,2,3]triazole

Cat. No.: B7763056
CAS No.: 111198-10-8
M. Wt: 221.26 g/mol
InChI Key: KPKDVQRPXRDPPT-ZHACJKMWSA-N
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Description

1-Styryl-1H-benzo[d][1,2,3]triazole is a synthetic small molecule that incorporates two privileged pharmacophores: the benzo[d][1,2,3]triazole ring and a styryl moiety. The 1,2,3-triazole ring is a nitrogen-rich heterocycle known for its high chemical stability, significant dipole moment, and ability to participate in hydrogen bonding and π-π stacking interactions with biological targets . This makes it a metabolically stable and valuable scaffold in drug discovery for constructing molecular hybrids . The styryl group, as a vinylarene derivative, is often employed as a planar, hydrophobic spacer that can enhance binding to protein active sites through van der Waals forces. This hybrid structure is primarily of interest in medicinal chemistry for the development of novel anticancer agents. Benzo[d][1,2,3]triazole-based hybrids have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase target in oncology . For instance, closely related molecular conjugates have shown promising cytotoxicity against human cancer cell lines such as breast (T47D), lung (A549), and colon (HCT-116) . The mechanism of action for such compounds often involves competitive binding at the ATP-binding pocket of EGFR, leading to the suppression of kinase activity and induction of apoptosis in cancer cells . Molecular docking studies on analogous compounds reveal that the triazole core and the appended aromatic systems facilitate critical interactions with key amino acid residues in the active site . Researchers value this compound as a versatile intermediate for "click chemistry" and other synthetic transformations to create more complex architectures for screening . It is supplied for research applications only, including as a building block in organic synthesis, a candidate for biological activity screening, and a lead compound in hit-to-lead optimization campaigns. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-2-phenylethenyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-2-6-12(7-3-1)10-11-17-14-9-5-4-8-13(14)15-16-17/h1-11H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKDVQRPXRDPPT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271382
Record name 1-[(1E)-2-Phenylethenyl]-1H-benzotriazole
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Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111198-10-8
Record name 1-[(1E)-2-Phenylethenyl]-1H-benzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111198-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1E)-2-Phenylethenyl]-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Confirmation of 1 Styryl 1h Benzo D 1 2 3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 1-Styryl-1H-benzo[d] nih.govdigitellinc.commdpi.comtriazole. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the exact arrangement and connectivity of atoms can be mapped out.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For 1-Styryl-1H-benzo[d] nih.govdigitellinc.commdpi.comtriazole, the spectrum would exhibit distinct signals for the aromatic protons on the benzotriazole (B28993) ring, the vinyl protons of the styryl group, and the aromatic protons of the phenyl ring. The protons of the benzotriazole moiety are expected to appear in the aromatic region, typically between δ 7.3 and 8.1 ppm. The vinylic protons of the styryl group, being part of a conjugated system, would likely resonate as doublets in the δ 7.0-8.0 ppm range. The large coupling constant (typically >15 Hz) between these protons would confirm the E (trans) configuration of the double bond. mdpi.com

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. The benzotriazole carbons typically appear between δ 110 and 145 ppm. For 1,4-disubstituted 1,2,3-triazoles, the C4 and C5 carbons of the triazole ring itself have characteristic shifts, with C5 appearing further upfield (around 120-127 ppm) and C4 appearing more downfield (around 140-149 ppm). beilstein-journals.orgmdpi.com The carbons of the styryl's phenyl group would show signals in the aromatic region (δ 125-140 ppm), while the vinylic carbons would also be in this range, influenced by the extended conjugation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Styryl-1H-benzo[d] nih.govdigitellinc.commdpi.comtriazole
Group Atom Type Predicted Chemical Shift (δ, ppm) Supporting Evidence
BenzotriazoleAromatic C-H7.3 - 8.1Typical for benzotriazole derivatives. jocpr.combozok.edu.tr
BenzotriazoleAromatic C110 - 145Typical for benzotriazole derivatives. jocpr.combozok.edu.tr
Styryl (Vinyl)Vinylic C-H7.0 - 8.0Characteristic for styryl groups in conjugated systems. mdpi.com
Styryl (Vinyl)Vinylic C120 - 140Expected range for conjugated alkenes.
Styryl (Phenyl)Aromatic C-H7.2 - 7.6Standard range for monosubstituted benzene (B151609) rings.
Styryl (Phenyl)Aromatic C125 - 140Standard range for monosubstituted benzene rings.
TriazoleC5-H~8.0 - 8.8Characteristic for 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov
TriazoleC5~120 - 127Key indicator for 1,4-disubstitution. beilstein-journals.orgmdpi.com
TriazoleC4~140 - 149Key indicator for 1,4-disubstitution. beilstein-journals.orgmdpi.com

Two-Dimensional NMR Correlation Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the signals from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are essential. digitellinc.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). It would show correlations between the adjacent vinylic protons of the styryl group and among the neighboring protons on both the benzotriazole and phenyl rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of carbon signals for all protonated carbons in the molecule.

Studies of Fluxional Dynamics and Intramolecular Hydrogen Bonding

For N-substituted benzotriazoles, the presence of intramolecular hydrogen bonds depends on the substituent attached. mdpi.com In 1-Styryl-1H-benzo[d] nih.govdigitellinc.commdpi.comtriazole, a conventional intramolecular hydrogen bond is unlikely as there is no classic hydrogen bond donor (like -OH or -NH) on the styryl substituent to interact with the triazole nitrogens. However, weak C-H···N interactions between the vinylic proton and a triazole nitrogen atom might be possible and could be investigated through advanced NMR techniques and computational modeling. mdpi.com

In some N-substituted triazoles, restricted rotation around single bonds can lead to the observation of multiple conformers at low temperatures, a phenomenon known as fluxional dynamics. arkat-usa.org For 1-Styryl-1H-benzo[d] nih.govdigitellinc.commdpi.comtriazole, variable-temperature NMR studies could reveal if there is a significant energy barrier to rotation around the N-C (triazole-styryl) or C-C (vinyl-phenyl) bonds, which would provide insight into the molecule's conformational preferences in solution.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups within 1-Styryl-1H-benzo[d] nih.govdigitellinc.commdpi.comtriazole. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorptions include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Alkene C=C stretching: A band around 1620-1650 cm⁻¹ for the styryl double bond.

Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

Triazole ring vibrations: N=N and C=N stretching vibrations contribute to the fingerprint region, often observed around 1400-1500 cm⁻¹. researchgate.net

=C-H out-of-plane bending: A strong band around 960-985 cm⁻¹ is highly characteristic of a trans-disubstituted alkene, providing further evidence for the (E)-isomer of the styryl group. nih.gov

Aromatic C-H out-of-plane bending: Bands in the 700-900 cm⁻¹ region provide information about the substitution pattern of the aromatic rings. For the benzotriazole part, a characteristic band around 740-780 cm⁻¹ is expected. researchgate.net

Table 2: Predicted FT-IR Vibrational Frequencies for 1-Styryl-1H-benzo[d] nih.govdigitellinc.commdpi.comtriazole
Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Supporting Evidence
C-H stretchAromatic & Vinylic3000 - 3100Standard region for sp² C-H bonds.
C=C stretchStyryl (Vinyl)~1620 - 1650Characteristic of conjugated alkenes. nih.gov
C=C stretchAromatic~1450 - 1600Multiple bands expected. nih.gov
N=N / C=N stretchTriazole Ring~1400 - 1500Characteristic ring vibrations. researchgate.net
=C-H bend (out-of-plane)trans-Alkene~960 - 985Strong, diagnostic band for (E)-isomer. nih.gov
C-H bend (out-of-plane)Benzotriazole~740 - 780Characteristic of o-disubstituted benzene ring. researchgate.netconicet.gov.ar

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For 1-Styryl-1H-benzo[d] nih.govdigitellinc.commdpi.comtriazole (C₁₄H₁₁N₃), the molecular formula gives an exact mass of approximately 221.0953 Da. High-resolution mass spectrometry (HRMS) would confirm this elemental composition with high precision. nih.govnih.gov

Under electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. A hallmark fragmentation pathway for many benzotriazole derivatives is the loss of a neutral nitrogen molecule (N₂, 28 Da). researchgate.netmassbank.eu

Key expected fragments include:

[M]⁺• or [M+H]⁺: The molecular ion or protonated molecule, which confirms the molecular weight.

[M - N₂]⁺•: A prominent peak resulting from the characteristic loss of dinitrogen from the triazole ring. researchgate.net

[Styryl]⁺ (C₈H₇⁺, m/z 103): A fragment corresponding to the styryl cation.

[Phenyl]⁺ (C₆H₅⁺, m/z 77): A common fragment from the cleavage of the phenyl group.

[Benzotriazole]⁺ (C₆H₅N₃⁺, m/z 119): Cleavage of the bond connecting the styryl group to the triazole nitrogen.

Table 3: Predicted Mass Spectrometry Fragments for 1-Styryl-1H-benzo[d] nih.govdigitellinc.commdpi.comtriazole
m/z (Mass/Charge) Proposed Fragment Ion Formula Notes
~221[M]⁺•C₁₄H₁₁N₃Molecular Ion
~193[M - N₂]⁺•C₁₄H₁₁NLoss of dinitrogen from triazole ring. researchgate.net
~119[Benzotriazole]⁺C₆H₅N₃Cleavage of the N-styryl bond.
~103[Styryl]⁺C₈H₇Cleavage of the N-styryl bond.
~91[C₇H₇]⁺C₇H₇Tropylium ion, a common rearrangement fragment.
~77[Phenyl]⁺C₆H₅Loss of the phenyl group from the styryl moiety.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of 1-Styryl-1H-benzo[d] nih.govdigitellinc.commdpi.comtriazole, which encompasses the benzotriazole and styryl moieties, is expected to give rise to strong absorptions in the ultraviolet region.

The spectrum would likely be dominated by intense π → π* transitions. The parent 1H-benzotriazole absorbs around 250-280 nm. nist.govnih.gov The addition of the styryl group creates a much larger conjugated system, which typically results in a bathochromic (red) shift to longer wavelengths, likely into the 300-350 nm range. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) would be sensitive to the solvent polarity. Computational studies can complement experimental data by modeling the frontier molecular orbitals (HOMO and LUMO) to understand the nature of the electronic transitions. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for 1-Styryl-1H-benzo[d] nih.govdigitellinc.commdpi.comtriazole
Transition Type Chromophore Predicted λ_max (nm) Notes
π → πBenzotriazole Ring~250 - 280Based on parent benzotriazole. nist.govnih.gov
π → πFull Conjugated System~300 - 350Expected red-shift due to extended conjugation from the styryl group.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation3.5.1. Determination of Crystal System and Space Group3.5.2. Analysis of Bond Lengths, Bond Angles, and Dihedral Angles3.5.3. Intermolecular Interactions in the Crystalline Lattice (e.g., π-π Stacking)

To generate the requested detailed article with data tables, a publication detailing the single-crystal X-ray diffraction analysis of 1-Styryl-1H-benzo[d] nih.govsigmaaldrich.comnih.govtriazole would be required.

General Information on Related Benzotriazole Structures

For context, crystallographic analyses of other 1-substituted benzotriazole derivatives reveal common structural features. These compounds frequently crystallize in monoclinic or triclinic systems. nih.gov The geometry of the benzotriazole ring system is typically planar. The dihedral angle between the benzotriazole ring and the substituent at the N1 position is a key conformational parameter. Intermolecular forces such as C-H···N hydrogen bonds and, in some cases, π-π stacking interactions between aromatic rings, are often observed, contributing to the stability of the crystal lattice. nih.gov However, without the specific crystallographic file for 1-Styryl-1H-benzo[d] nih.govsigmaaldrich.comnih.govtriazole, a detailed and accurate description as per the requested outline cannot be compiled.

Theoretical and Computational Investigations of 1 Styryl 1h Benzo D 1 2 3 Triazole Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

This section would have delved into the quantum mechanical description of the molecule.

Optimization of Ground State Geometries and Conformational Analysis

A crucial first step in computational chemistry, this subsection was planned to detail the most stable three-dimensional arrangement of the atoms in 1-Styryl-1H-benzo[d]triazole. The analysis would have explored different possible conformations and identified the lowest energy structure, providing foundational data on bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

This analysis is fundamental to understanding a molecule's reactivity. The intention was to report on the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals would have provided insights into the molecule's kinetic stability and chemical reactivity.

Computational Studies of Reaction Mechanisms and Pathways

This section was designed to computationally model how 1-Styryl-1H-benzo[d]triazole might behave in chemical reactions.

Transition State Analysis and Energy Barriers

By mapping the energy landscape of potential reactions, this analysis would have identified the transition state structures and calculated the energy barriers for these transformations. This information is key to predicting reaction rates and understanding mechanistic pathways.

Electrophilic/Nucleophilic Attack Predictions

Based on the electronic properties derived from DFT calculations, this subsection would have predicted the most likely sites for electrophilic and nucleophilic attack on the 1-Styryl-1H-benzo[d]triazole molecule, offering a theoretical basis for its reactivity with other chemical species.

Prediction of Spectroscopic Parameters via Computational Methods

The final section was planned to bridge the gap between theoretical calculations and experimental characterization. By computationally simulating spectroscopic data (such as NMR, IR, and UV-Vis spectra), it would have been possible to provide a theoretical benchmark for the identification and characterization of 1-Styryl-1H-benzo[d]triazole.

While general methodologies for these computational techniques are well-established for a wide range of organic molecules, their specific application to 1-Styryl-1H-benzo[d]triazole has not been found in the searched literature. The synthesis and potential applications of related benzotriazole (B28993) and styryl derivatives have been reported, but detailed computational treatises on this specific structure are absent.

Therefore, the creation of a scientifically accurate and data-rich article as per the requested outline is not feasible. Further research in the field of computational chemistry would be required to generate the necessary data for a thorough theoretical investigation of 1-Styryl-1H-benzo[d]triazole.

Solvent Effects on Molecular Properties and Reactivity (Computational Models)

The environment in which a molecule exists can significantly alter its properties and chemical reactivity. For a molecule like 1-Styryl-1H-benzo[d] researchgate.netkau.edu.samjcce.org.mktriazole, the polarity of the solvent is expected to play a crucial role in determining its electronic structure and, consequently, its behavior in chemical reactions. Computational chemistry offers powerful tools to model these solvent effects, providing insights that are often difficult to obtain through experimental means alone.

Implicit Solvation Models (Continuum Models)

The most common approach to modeling solvent effects is through implicit solvation models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach allows for the efficient calculation of how the solvent environment influences various molecular properties.

For 1-Styryl-1H-benzo[d] researchgate.netkau.edu.samjcce.org.mktriazole, increasing the polarity of the solvent is predicted to have several key effects. The styryl group, with its conjugated π-system, and the benzotriazole moiety, with its electron-rich nitrogen atoms, contribute to a significant ground-state dipole moment. In a polar solvent, this dipole moment will induce a reaction field in the solvent, which in turn will stabilize the solute molecule. This stabilization is expected to be more pronounced for the excited states of the molecule, which are often more polar than the ground state.

This differential stabilization can be observed in the electronic absorption spectra. A shift in the maximum absorption wavelength (λmax) is anticipated as the solvent polarity changes. This phenomenon, known as solvatochromism, would likely manifest as a red shift (bathochromic shift) for the π → π* transitions of the styryl and benzotriazole chromophores, indicating a smaller energy gap between the ground and excited states in more polar solvents.

Impact on Frontier Molecular Orbitals and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Computational studies on analogous compounds suggest that the HOMO of 1-Styryl-1H-benzo[d] researchgate.netkau.edu.samjcce.org.mktriazole would likely be localized on the electron-rich styryl and benzotriazole rings, while the LUMO may be distributed over the entire π-system. In moving from a nonpolar to a polar solvent, both the HOMO and LUMO energies are expected to be stabilized (lowered in energy), but the effect on the LUMO is often more pronounced. This would lead to a decrease in the HOMO-LUMO gap, suggesting an increase in the molecule's reactivity in polar environments.

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further quantitative insights. These include:

Chemical Potential (μ): Indicates the escaping tendency of electrons. A higher chemical potential suggests a greater tendency to donate electrons.

Global Hardness (η): Measures the resistance to charge transfer. A smaller value indicates a "softer" molecule that is more polarizable and reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The following table illustrates the hypothetical trend of these properties for 1-Styryl-1H-benzo[d] researchgate.netkau.edu.samjcce.org.mktriazole in different solvents, based on general observations for similar molecules.

SolventDielectric Constant (ε)E_HOMO (eV)E_LUMO (eV)E_gap (eV)Chemical Potential (μ)Global Hardness (η)
Gas Phase1-6.50-1.505.00-4.002.50
Toluene2.38-6.55-1.604.95-4.082.48
Dichloromethane8.93-6.65-1.754.90-4.202.45
Acetonitrile37.5-6.75-1.904.85-4.332.43
Water78.4-6.80-2.004.80-4.402.40

Note: The data in this table is illustrative and represents expected trends, not the results of specific calculations on 1-Styryl-1H-benzo[d] researchgate.netkau.edu.samjcce.org.mktriazole.

Explicit Solvation Models and Microsolvation

For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, explicit solvation models can be employed. In this approach, a small number of solvent molecules are included in the quantum mechanical calculation along with the solute. This "microsolvation" approach can be particularly important for understanding the behavior of 1-Styryl-1H-benzo[d] researchgate.netkau.edu.samjcce.org.mktriazole in protic solvents like water or alcohols.

The nitrogen atoms of the benzotriazole ring can act as hydrogen bond acceptors. Explicitly modeling water molecules around these sites would allow for a more accurate description of the stabilization provided by hydrogen bonding and its effect on the electronic properties and reactivity of the molecule. These specific interactions can have a significant impact beyond the bulk electrostatic effects captured by continuum models.

Advanced Research Applications and Functional Material Development Incorporating 1 Styryl 1h Benzo D 1 2 3 Triazole Scaffolds

Integration into Advanced Materials and Polymer Science

The benzotriazole (B28993) heterocycle is a robust and versatile building block known for its industrial applications, including use as a UV stabilizer and an anti-corrosion agent. crimsonpublishers.comcrimsonpublishers.com The incorporation of this scaffold into polymeric structures, particularly with the addition of a reactive and electronically active styryl group, opens avenues for creating new functional materials.

While direct research on functional coatings derived specifically from 1-styryl-1H-benzo[d] nih.govmdpi.comrsc.orgtriazole is an emerging area, the properties of its constituent parts suggest significant potential. Benzotriazole and its derivatives are well-established as effective corrosion inhibitors for metals like iron, forming a protective chemisorbed multilayer that enhances coating adhesion. crimsonpublishers.com They are also widely used as UV-stabilizing additives in plastics and other materials. crimsonpublishers.com

The synthesis of polymers with pendant benzotriazole groups has been successfully demonstrated, for instance, by creating acrylic polymers from benzotriazole-containing monomers. crimsonpublishers.com By analogy, a polymer featuring the 1-styryl-1H-benzo[d] nih.govmdpi.comrsc.orgtriazole scaffold could be designed to create functional coatings that combine UV protection and anti-corrosion properties, leveraging the inherent characteristics of the benzotriazole ring. The styryl group could facilitate polymerization or provide an additional site for cross-linking and functionalization within the coating matrix.

The development of polymers with precisely defined structures and properties is a central goal of materials chemistry. The 1,2,3-triazole ring system is a key component in this field, often used to link different molecular units. The synthesis of 1-styrylbenzotriazole has been reported, confirming the accessibility of this monomer for potential polymerization reactions. nih.gov

Research has shown the successful synthesis of various polymers incorporating the benzotriazole moiety. One approach involves the creation of acrylic polymers where benzotriazole units are attached as pendant groups, which can be achieved through the solution polymerization of a suitable monomer like 2-(bis((1H-Benzo[d] nih.govmdpi.comrsc.orgtriazol-1-yl) Methylamino) Ethyl Acrylate (BMEA). crimsonpublishers.com Another advanced method is the palladium-catalyzed direct C-H cross-coupling polycondensation, which has been used to create D-π-A conjugated polymers. mdpi.com In these architectures, benzotriazole units act as the electron acceptor (A) and are linked with various donor (D) units, such as thiophene (B33073) derivatives, to build the polymer backbone. mdpi.com

These established synthetic strategies provide a clear blueprint for how 1-styryl-1H-benzo[d] nih.govmdpi.comrsc.orgtriazole could be employed as a monomer. Its styryl group offers a reactive site for polymerization, while the benzotriazole core can be integrated into either the polymer backbone or as a pendant functional group, leading to diverse and complex polymeric architectures.

Hybrid nanocomposites, which combine organic polymers with inorganic nanoparticles, offer a pathway to materials with enhanced and often synergistic properties. The 1,2,3-triazole ring is particularly well-suited for this purpose due to the ability of its nitrogen atoms to act as ligands and coordinate with metal ions. This property has been leveraged in the formation of coordination polymers and complexes with various transition metals. researchgate.net

While the specific use of 1-styryl-1H-benzo[d] nih.govmdpi.comrsc.orgtriazole in hybrid nanocomposites is not yet extensively documented, its structure is highly conducive to such applications. The triazole portion of the molecule can serve as an anchoring point to bind to the surface of metal or metal oxide nanoparticles. Simultaneously, the styryl group can be polymerized to form the surrounding organic matrix. This dual functionality allows the molecule to act as a crucial bridge between the inorganic and organic phases, ensuring a stable and well-integrated nanocomposite material. This remains a promising area for future research and development.

Exploration in Optoelectronic and Photophysical Materials

The combination of an electron-donating or -accepting styryl group with a benzazole heterocycle creates a "push-pull" system that is highly attractive for optoelectronic applications. These molecules often exhibit interesting photochemical properties, including tunable fluorescence and photoswitching behavior.

Styrylbenzazoles, the class of compounds to which 1-styryl-1H-benzo[d] nih.govmdpi.comrsc.orgtriazole belongs, are recognized as a promising group of photoswitches. diva-portal.org Their electronic behavior is often governed by an intramolecular charge transfer (ICT) process, where photoexcitation causes a shift of electron density from one part of the molecule (the donor) to another (the acceptor).

In these systems, the styryl portion of the molecule, especially when substituted with electron-donating groups, can act as the donor, while the electron-deficient benzotriazole motif functions as the acceptor. researchgate.net This push-pull character leads to significant changes in the electronic structure upon light absorption. A key indicator of this ICT process is a bathochromic (red) shift in the molecule's maximum absorption wavelength. researchgate.net For instance, adding an electron-donating dimethylamino group to a styrylbenzoxazole, a related compound, results in a substantial absorption wavelength shift of nearly 70 nm. researchgate.net This phenomenon is central to the design of materials for nonlinear optics and light-emitting diodes, where controlling charge distribution in the excited state is critical. The ability of these molecules to undergo efficient ICT without requiring large-scale twisting motions makes them suitable for rapid switching applications. nih.gov

The photoluminescence and emission characteristics of styrylbenzazoles can be precisely controlled by chemical modifications. diva-portal.org The strategic placement of substituents on the aryl ring or changes to the benzazole heterocycle allows for the fine-tuning of key properties such as absorption wavelength, fluorescence quantum yield, and photostationary states (PSS). diva-portal.orgresearchgate.net

Research on a range of styrylbenzazole photoswitches has demonstrated clear structure-property relationships. diva-portal.org For example, introducing electron-donating groups like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) to the styryl ring leads to a bathochromic shift in the absorption maxima and often results in higher fluorescence quantum yields. diva-portal.orgresearchgate.net Conversely, the choice of the heterocyclic part also plays a role; moving from a benzoxazole (B165842) to a benzothiazole (B30560) or a benzotriazole can alter the electronic properties and, consequently, the emission profile. Covalently linking benzotriazole-based UV absorbers to fluorescent dyes like 1,8-naphthalimides has been shown to create photostable materials, where the benzotriazole unit helps dissipate energy nonradiatively, protecting the fluorophore from degradation. rsc.org

The following table, based on data for analogous styrylbenzazole compounds, illustrates how chemical structure influences photophysical properties.

Compound ClassSubstituent on Styryl RingHeterocycleMax. Absorption (λmax)Effect
StyrylbenzoxazoleNoneBenzoxazole320 nmBaseline
Styrylbenzoxazolep-Methoxy (-OCH₃)Benzoxazole336 nmBathochromic shift
Styrylbenzoxazolep-Dimethylamino (-N(CH₃)₂)Benzoxazole388 nmStrong bathochromic shift, increased push-pull character
Styrylbenzothiazolep-Methoxy (-OCH₃)Benzothiazole~390 nmHigh quantum yields

This table is illustrative of general trends observed in the styrylbenzazole class as reported in the literature. diva-portal.orgresearchgate.net

This ability to modulate emission through synthetic chemistry makes 1-styryl-1H-benzo[d] nih.govmdpi.comrsc.orgtriazole and its derivatives highly promising candidates for the development of advanced materials for organic light-emitting diodes (OLEDs), fluorescent probes, and molecular switches. mdpi.comdiva-portal.org

Design and Application as Photoswitchable Molecules

The development of molecular photoswitches, which can reversibly isomerize between two states upon light irradiation, is a key area in materials science and nanotechnology. nih.gov The 1,2,3-triazole core has been successfully integrated into photoswitchable molecules, particularly a class of azoheteroarenes known as arylazo-1,2,3-triazoles. nih.govresearchgate.net These compounds exhibit significant advantages over traditional azobenzenes, including high thermal stability of their isomers and nearly complete bidirectional photoconversion. nih.gov

The design strategy often employs "click" chemistry to synthesize these complex molecules, highlighting the modularity of the approach. nih.govchemrxiv.org By modifying the substituents on the aryl or triazole rings, researchers can fine-tune the photophysical properties. For instance, the introduction of push-pull electronic systems can red-shift the absorption wavelengths. nih.gov An interesting finding is that, unlike many push-pull azobenzenes which relax quickly, certain arylazo-1,2,3-triazole isomers are exceptionally stable. nih.gov This stability is potentially due to favorable H-π interactions between the triazole and phenyl components. nih.gov

The core principle involves the E → Z isomerization around the azo double bond, which is triggered by light. nih.gov The 1,2,3-triazole ring can act as a "self-decoupling" unit, meaning it can be directly merged into the photoswitch core without impairing its function, a common issue when linking photoswitches to other π-conjugated systems. chemrxiv.org This allows for the creation of photoswitches with widely tunable thermal half-lives, ranging from days to years. chemrxiv.org

Studies on related styrylbenzazole structures further inform the design principles. Modifications to the benzazole heterocycle and the substitution pattern on the aryl ring can systematically tune thermal stabilities, quantum yields, and absorption maxima. diva-portal.org For example, push-pull systems tend to show the highest quantum yields, while ortho-substituted compounds can achieve more favorable photostationary state (PSS) ratios. diva-portal.org

PropertyObservation in Triazole-Based PhotoswitchesDesign Implication for 1-Styryl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazole Systems
Synthesis Accessible via copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). nih.govModular and versatile functionalization of the scaffold is feasible.
Photoconversion Near-quantitative bidirectional E/Z isomerization. nih.govchemrxiv.orgHigh efficiency in switching between states can be expected.
Thermal Stability Z-isomers can be exceptionally stable (e.g., t½ > 100 days). researchgate.netchemrxiv.orgEnables the creation of materials with long-lasting photo-written states.
Tunability Substituents on aryl rings control absorption wavelengths and isomer stability. nih.govdiva-portal.orgProperties can be tailored for specific applications (e.g., visible light switching).
Electronic Decoupling The 1,2,3-triazole unit can electronically decouple the photoswitch from other parts of a molecule. chemrxiv.orgAllows for integration into larger functional systems without loss of photoswitch performance.

Development of Chemosensors and Molecular Probes

Chemosensors are molecules designed to selectively bind with specific analytes and produce a detectable signal, such as a change in color or fluorescence. researchgate.net The 1,2,3-triazole scaffold is a highly effective platform for constructing chemosensors due to its straightforward synthesis via "click" chemistry, high selectivity, and sensitivity. researchgate.net These sensors are developed for a wide range of targets, including metal ions, anions, and small organic molecules. researchgate.net

A typical triazole-based chemosensor consists of a signaling unit (a chromophore or fluorophore) connected to a receptor unit that selectively binds the target analyte. researchgate.net In the context of 1-Styryl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazole, the conjugated styryl-benzotriazole system could serve as the signaling unit. The binding of an analyte to a receptor appended to this scaffold would perturb the electronic properties of the system, leading to a measurable change in its absorption or emission spectrum. researchgate.net

The versatility of the triazole ring is evident in its use as a key structural element in various molecular probes. For example, 1,2,3-triazole hybrids have been synthesized to act as selective enzyme inhibitors, demonstrating their capacity for specific biological recognition. nih.govnih.gov The design process for these probes often involves molecular docking studies to predict and optimize the binding interactions with the target protein. nih.govnih.gov

ComponentFunctionExample Implementation with 1-Styryl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazole
Signaling Unit Produces a detectable optical or electrochemical signal. researchgate.netThe conjugated π-system of the styryl-benzotriazole core.
Receptor Unit Selectively binds to the target analyte. researchgate.netA functional group (e.g., crown ether, chelating arm) attached to the scaffold.
Linker Connects the signaling and receptor units.The covalent framework of the molecule itself.
Analyte The substance to be detected (e.g., metal ion, anion). researchgate.netA specific ion or molecule that interacts with the receptor unit.

Role as Versatile Intermediates in Complex Organic Synthesis

The 1,2,3-triazole ring is a powerful building block in organic synthesis, largely due to its chemical stability and the efficiency of its formation, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click" reaction. acs.orgnih.gov This reaction allows for the reliable connection of molecular fragments, making 1,2,3-triazoles valuable as intermediates for creating libraries of functionalized molecules. nih.gov

The 1-Styryl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazole scaffold can be readily incorporated into more complex molecular architectures. Its synthesis and subsequent functionalization demonstrate its role as a versatile intermediate. For instance, benzotriazole derivatives can serve as starting points for multi-step syntheses. A specific example is the reaction of 1-(3-Bromopropoxy)-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazole with betulinic acid to form a complex hybrid molecule, showcasing the use of a benzotriazole derivative as a key intermediate in linking two distinct chemical entities. mdpi.com

Furthermore, the precursors to the benzotriazole system are themselves useful in synthesis. For example, substituted 1-azido-2-[isocyano(p-tosyl)methyl]benzenes can undergo intramolecular heterocyclization to afford benzo[d] mdpi.comresearchgate.netnih.govtriazines, demonstrating the synthetic utility of these intermediates in building other complex heterocyclic systems. acs.org The 1,2,3-triazole moiety is also used as an isostere for other functional groups like amides or esters in drug design, further expanding its role in the synthesis of complex, biologically active molecules. nih.gov

Mechanistic Studies of Corrosion Inhibition for Metal Surfaces

Derivatives of 1H-benzo[d] mdpi.comresearchgate.netnih.govtriazole are well-established as effective corrosion inhibitors for various metals and alloys, including steel, copper, and iron, particularly in acidic environments. mdpi.comijcsi.pro Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.comresearchgate.net

The primary mechanism of corrosion inhibition by triazole derivatives is the formation of an adsorbed film on the metal surface. mdpi.com This adsorption can occur through two main processes: physisorption and chemisorption, often happening concurrently in a mixed-mode fashion. nih.govnih.gov

Physisorption: This involves electrostatic interactions between the inhibitor and the metal surface. In acidic solutions, the metal surface may be positively charged, while the triazole molecule can become protonated. The resulting electrostatic attraction leads to the physical adsorption of the inhibitor. This process is characterized by relatively low standard free energy of adsorption (ΔG°ads) values, typically around -20 kJ/mol or less negative. nih.gov

Chemisorption: This is a stronger interaction involving charge sharing or transfer between the inhibitor molecule and the metal. The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings in the 1-styryl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazole can be donated to the vacant d-orbitals of the metal atoms (e.g., iron), forming coordinate covalent bonds. nih.govcapes.gov.br This process is associated with more negative ΔG°ads values, generally -40 kJ/mol or more negative. nih.gov

The adsorption process often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comnih.govnih.gov Studies on 1H-benzotriazole have shown that the nature of adsorption can vary with the metal substrate; for example, adsorption on copper is dominated by chemisorption, while on mild steel and aluminum, it is a mixed mode with a more significant physisorption component. researchgate.net

Adsorption TypeDriving ForceKey Molecular FeaturesTypical ΔG°ads Value
Physisorption Electrostatic attractionProtonated heteroatoms, charged metal surface≤ -20 kJ/mol nih.gov
Chemisorption Covalent bond formation (charge sharing)Lone pair electrons (N atoms), π-electrons (aromatic rings), vacant metal d-orbitals≥ -40 kJ/mol nih.gov

For 1-Styryl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazole, several structural features contribute to its inhibitive properties:

Benzotriazole Moiety: The fused aromatic system provides a large surface area for coverage and contains π-electrons that can interact with the metal surface. mdpi.com

Triazole Nitrogen Atoms: The three nitrogen atoms are rich in electron density and serve as active centers for chemisorption through the donation of their lone pair electrons. nih.govnih.gov

Styryl Group: The extended π-conjugation from the styryl group can enhance the molecule's ability to adsorb on the surface.

Substituents: The presence of electron-donating groups on the aromatic rings can increase the electron density at the adsorption centers, thereby strengthening the bond with the metal and improving inhibition efficiency. mdpi.com Conversely, bulky substituents may sterically hinder the formation of a compact protective film. The introduction of moieties with additional heteroatoms, like a pyridine (B92270) ring, has been shown to significantly boost inhibition performance due to stronger interactions with the metal. capes.gov.br

Theoretical studies using Density Functional Theory (DFT) are often employed to correlate these structural features with inhibition efficiency, providing insights into the molecule's electronic properties and adsorption behavior. researchgate.netnih.gov

The adsorption of inhibitor molecules like 1-styryl-1H-benzo[d] mdpi.comresearchgate.netnih.govtriazole onto a metal surface fundamentally alters the electronic properties at the metal-electrolyte interface. This change is critical to the mechanism of corrosion inhibition. The process of chemisorption, involving electron donation and back-donation, leads to a modification of the metal's surface work function and the stabilization of its valence band.

Computational chemistry studies provide insight into this phenomenon. capes.gov.br The interaction is often described in terms of frontier molecular orbitals:

Electron Donation: Electrons from the inhibitor's Highest Occupied Molecular Orbital (HOMO) are transferred to the vacant, low-energy d-orbitals of the metal atoms. A higher HOMO energy level indicates a greater propensity for the molecule to donate electrons, leading to stronger adsorption.

Electron Back-Donation: Electrons from the occupied d-orbitals of the metal can be back-donated to the inhibitor's Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy level suggests a greater ability to accept electrons.

This bidirectional flow of charge creates a dipole moment at the interface, effectively forming a new surface layer. This induced dipole layer alters the surface potential and, consequently, the work function of the metal. The charge transfer also leads to the stabilization of the metal's surface electronic structure, making it less susceptible to electrophilic attack from corrosive species in the environment. The formation of this stable, coordinated layer is a key aspect of how chemisorption provides effective corrosion protection. rsc.org

Future Directions and Emerging Research Avenues for 1 Styryl 1h Benzo D 1 2 3 Triazole Derivatives

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The synthesis of 1-styryl-1H-benzo[d] sci-hub.sediva-portal.orgrsc.orgtriazole derivatives has traditionally relied on methods that can be improved in terms of environmental impact and efficiency. Future research is increasingly directed towards greener synthetic strategies.

Recent advancements have highlighted the potential of solvent-free reactions and the use of techniques like microwave irradiation and ultrasonication to synthesize benzotriazole (B28993) derivatives. These methods offer significant advantages, including shorter reaction times, operational simplicity, and higher yields compared to conventional approaches. For instance, a comparative study demonstrated a dramatic reduction in reaction times from hours to minutes when moving from conventional heating to microwave-assisted synthesis under solvent-free conditions.

Furthermore, the development of novel catalytic systems is a key focus. Researchers have explored facile and regiospecific protocols for the synthesis of 1-aryl-1H-benzotriazoles via oxidative C-H amination. sci-hub.se This approach utilizes readily available starting materials and proceeds under relatively mild conditions, offering an atom-economical alternative to traditional cross-coupling reactions. sci-hub.se The pursuit of metal-free and cost-efficient methods is also gaining traction, aiming to reduce reliance on expensive and potentially toxic catalysts. gsconlinepress.com

Future efforts will likely concentrate on expanding the scope of these sustainable methods to a wider range of 1-styryl-1H-benzo[d] sci-hub.sediva-portal.orgrsc.orgtriazole derivatives with diverse substitution patterns. The goal is to establish a robust and environmentally benign synthetic toolbox that facilitates the efficient production of these valuable compounds.

Advanced Spectroscopic Characterization of Excited States and Transient Species

A thorough understanding of the excited-state dynamics of 1-styryl-1H-benzo[d] sci-hub.sediva-portal.orgrsc.orgtriazole derivatives is crucial for optimizing their performance in applications such as molecular photoswitches and fluorescent probes. Advanced spectroscopic techniques are indispensable for probing these ultrafast processes.

Techniques like femtosecond transient absorption spectroscopy can provide invaluable insights into the photoinduced processes of these molecules. rsc.org By monitoring the absorption changes on a femtosecond to picosecond timescale, researchers can map the decay pathways of the excited states and identify transient species. This is particularly important for styrylbenzazoles, which can undergo light-driven E-Z isomerization. diva-portal.org

Future research will likely involve the application of more sophisticated techniques, such as transient 2D-IR spectroscopy, to gain a more detailed picture of the structural evolution of these molecules in their excited states. rsc.org Spectroelectrochemistry is another powerful tool that can help characterize charge-transfer excited states, which are often implicated in the photophysical properties of these compounds. rsc.org By combining experimental data with high-level quantum chemical calculations, a comprehensive understanding of the excited-state potential energy surfaces can be achieved. rsc.org

Deeper Mechanistic Understanding through Combined Experimental and Computational Studies

To rationally design 1-styryl-1H-benzo[d] sci-hub.sediva-portal.orgrsc.orgtriazole derivatives with tailored properties, a deep mechanistic understanding of their structure-property relationships is essential. The synergy between experimental investigations and computational modeling is paramount in this endeavor.

Quantum mechanics/molecular mechanics (QM/MM) methods have proven to be powerful tools for exploring the photophysical and photochemical mechanisms of related organic molecules in solution. rsc.org These methods can elucidate the role of the solvent environment on the excited-state dynamics and help identify key conical intersections and reaction pathways. rsc.orgscispace.comusp.br For example, theoretical calculations have been instrumental in understanding the degradation mechanisms of benzotriazoles initiated by hydroxyl radicals in aqueous environments. nih.gov

Future research will benefit from the application of these combined approaches to a broader range of 1-styryl-1H-benzo[d] sci-hub.sediva-portal.orgrsc.orgtriazole derivatives. This will allow for the systematic investigation of how different substituents on both the styryl and benzotriazole moieties influence their photophysical properties, such as absorption and emission wavelengths, quantum yields, and photoswitching behavior. diva-portal.org This knowledge will be critical for designing molecules with specific, predictable functionalities. For instance, understanding the interplay between electronic push-pull effects and steric hindrance can guide the synthesis of photoswitches with optimized performance. diva-portal.org

Exploration of New Materials Applications in Niche Technologies

The unique properties of 1-styryl-1H-benzo[d] sci-hub.sediva-portal.orgrsc.orgtriazole derivatives make them attractive for a variety of specialized applications. While their use as UV absorbers is well-established, emerging research is uncovering their potential in other high-tech areas. gsconlinepress.com

One promising avenue is in the field of high-energy materials. Certain amino, azido, and nitro-substituted 1H-benzotriazole derivatives have shown energetic properties comparable to TNT, suggesting their potential use in this domain. researchgate.net The benzotriazole scaffold can be functionalized to create energetic materials with tailored sensitivity and performance characteristics. researchgate.net

Another area of interest is in the development of advanced optical materials. The extended π-conjugation in styryl-heterocycles imparts unique optical and electronic properties, including fluorescence and high photostability. researchgate.net These properties can be harnessed for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and nonlinear optics. The ability to tune the emission color and quantum yield through chemical modification is a key advantage. researchgate.net

Furthermore, benzotriazole-decorated graphene oxide has demonstrated high efficiency in removing uranyl ions from nuclear wastewater, highlighting the potential for these compounds in environmental remediation technologies. researchgate.net Future research will likely focus on integrating these molecules into functional materials and devices to exploit their unique characteristics in these and other niche technological areas.

Design of Smart Materials Based on Tunable Photophysical Responses

The ability of 1-styryl-1H-benzo[d] sci-hub.sediva-portal.orgrsc.orgtriazole derivatives to undergo reversible photochemical transformations makes them ideal building blocks for smart materials. These materials can respond to external stimuli, such as light, leading to changes in their physical or chemical properties.

Styrylbenzazoles are a promising class of photoswitches that can isomerize between their E and Z forms upon irradiation with light, without the irreversible photocyclization that plagues some other photoswitch families. diva-portal.org This reversible isomerization can be used to control a variety of macroscopic properties, such as the shape of a polymer, the permeability of a membrane, or the activity of a catalyst.

A key area of future research is the development of systems where the photophysical response is highly tunable. For example, pH-sensitive styrylbenzazole switches have been developed that exhibit a significant redshift in their absorption spectrum upon deprotonation. diva-portal.org This opens the door to creating materials that can be switched with different wavelengths of light depending on the pH of their environment. By strategically incorporating electron-donating and electron-withdrawing groups, researchers can fine-tune the absorption maxima, quantum yields, and thermal stability of the isomeric states. diva-portal.org The ultimate goal is to design and synthesize "intelligent" materials that can perform complex functions in response to specific light-based signals.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Styryl-1H-benzo[d][1,2,3]triazole derivatives, and how do reaction conditions influence yield?

  • Methodology : A one-pot synthesis using NaOH as a base in ethanol under reflux conditions is widely employed for triazole derivatives. For example, 1,2,4-triazole derivatives can be synthesized by reacting benzotriazole precursors with substituted benzaldehydes in the presence of glacial acetic acid, followed by solvent evaporation and filtration . Microwave irradiation has also been utilized to accelerate reactions, improving yields by 15–20% compared to conventional heating .
  • Key Considerations : Solvent polarity, temperature, and catalyst selection (e.g., acetic acid vs. microwave-assisted conditions) significantly affect regioselectivity and purity. Absolute ethanol is preferred for solubility and ease of product isolation .

Q. How are this compound derivatives characterized structurally?

  • Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is standard for confirming substituent positions. For crystallographic validation, X-ray diffraction (XRD) with refinement tools like SHELXL is critical. For instance, bond lengths and angles in 1-chloro-1H-benzo[d][1,2,3]triazole were resolved using XRD, revealing deviations <0.02 Å from theoretical predictions .
  • Advanced Tools : Density Functional Theory (DFT) at the 6-311G+(d,p) level can predict electronic properties and validate experimental data, such as solvatochromic behavior in triazole-thione derivatives .

Q. What biological activities have been reported for this compound derivatives?

  • Antimicrobial Activity : Derivatives like tetrazolomethylbenzo[d][1,2,3]triazoles exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to streptomycin . Antifungal agents, such as 1-trityl-1H-benzotriazole, show efficacy against Candida albicans and dermatophytes (T. rubrum, M. canis) .
  • Mechanistic Insights : Bioactivity correlates with substituent electron-withdrawing groups (e.g., nitro, chloro), which enhance membrane penetration and target binding .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data for triazole derivatives?

  • Case Study : Discrepancies in NMR chemical shifts between synthesized and predicted structures can arise from solvent effects or tautomerism. DFT calculations (e.g., using Gaussian 09) with implicit solvent models (PCM) can reconcile these differences by simulating solvent-polarity-dependent shifts .
  • Data Validation : Compare experimental XRD bond lengths (e.g., N–Cl = 1.73 Å) with DFT-optimized geometries to identify conformational distortions .

Q. What strategies optimize regioselectivity in 1,2,3-triazole functionalization?

  • Synthetic Design : Huisgen cycloaddition with azides and alkynes under Cu(I) catalysis ensures regioselective 1,4-disubstitution. For styryl derivatives, steric hindrance from bulky benzaldehyde substituents directs addition to the α-position .
  • Catalytic Innovations : Palladium immobilized on triazole-modified Fe₃O₄/chitosan enhances C–H activation efficiency in cross-coupling reactions, achieving >90% yield in Suzuki-Miyaura reactions .

Q. How do solvatochromic properties of triazole derivatives inform material science applications?

  • Analysis : Solvatochromism in 3-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenylethyl-1H-1,2,4-triazole-5(4H)-thione arises from intramolecular charge transfer (ICT). UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO) reveal bathochromic shifts, quantified using the Kamlet-Taft equation .
  • Applications : These properties enable design of optoelectronic materials, such as organic semiconductors, by tuning electron donor-acceptor motifs .

Q. What protocols address low yields in triazole-based heterocycle synthesis?

  • Troubleshooting : Low yields (<40%) in Schiff base formation may result from competing side reactions (e.g., aldol condensation). Pre-purifying benzaldehyde derivatives and using anhydrous conditions (e.g., molecular sieves) can mitigate this .
  • Case Example : Refluxing 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehydes in ethanol for 4 hours under inert atmosphere improved yields to 65–75% .

Q. How are triazole derivatives integrated into energetic materials research?

  • Energetic Salts : 1-Amino-1,2,3-triazole derivatives form stable salts with nitroimidazole anions, exhibiting high detonation velocities (~9000 m/s) and thermal stability (decomposition >200°C). Crystal packing analysis reveals alternating positive-negative charge layers, enhancing stability .
  • Safety Protocols : Handle nitrated derivatives with anti-static equipment due to friction sensitivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.